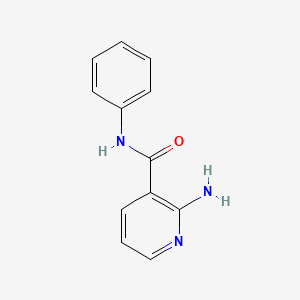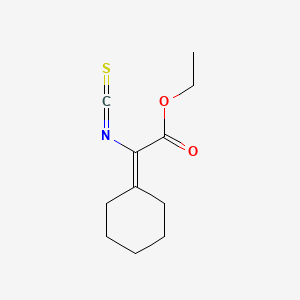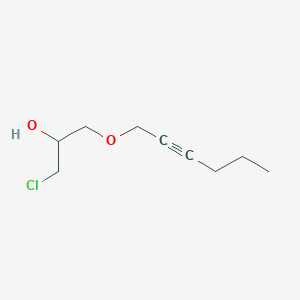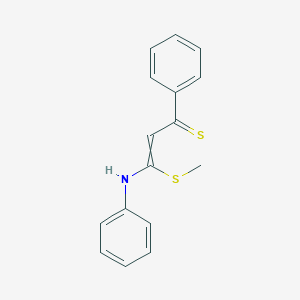
12-Chlorododeca-1,7-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Chlorododeca-1,7-diyne is a chemical compound characterized by the presence of a chlorine atom and two triple bonds within a twelve-carbon chain. This compound is part of the diyne family, which is known for its unique reactivity and applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododeca-1,7-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction conditions often include a solvent like pyridine or dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 12-Chlorododeca-1,7-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
科学研究应用
12-Chlorododeca-1,7-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 12-Chlorododeca-1,7-diyne involves its reactivity with various molecular targets. The presence of triple bonds allows it to participate in cycloaddition reactions, forming cyclic compounds. The chlorine atom can undergo substitution reactions, leading to the formation of new functional groups. These reactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways.
相似化合物的比较
1,7-Octadiyne: A diyne with a shorter carbon chain and no chlorine atom.
1,4-Dichlorobutadiyne: A diyne with two chlorine atoms and a shorter carbon chain.
12-Bromododeca-1,7-diyne: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 12-Chlorododeca-1,7-diyne is unique due to its specific combination of a twelve-carbon chain, two triple bonds, and a chlorine atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
39253-36-6 |
|---|---|
分子式 |
C12H17Cl |
分子量 |
196.71 g/mol |
IUPAC 名称 |
12-chlorododeca-1,7-diyne |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-6,9-12H2 |
InChI 键 |
IOKAYOKLCHXEIJ-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCC#CCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


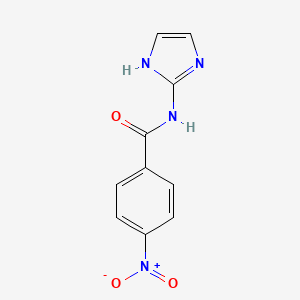
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
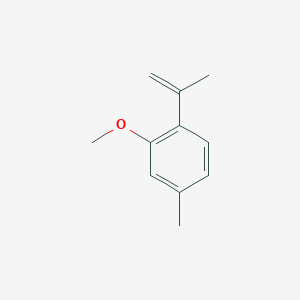

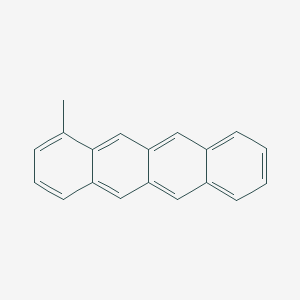
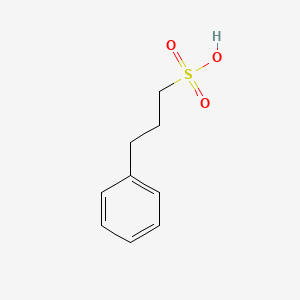
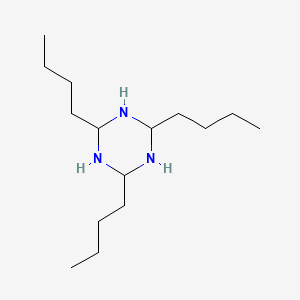
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
